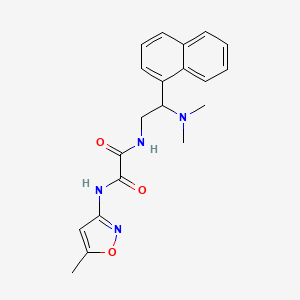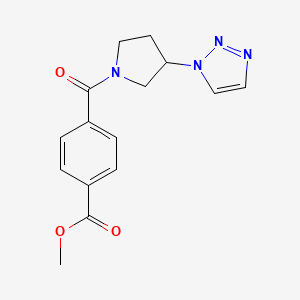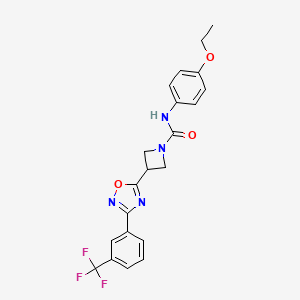
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficient Scale-Up Synthesis in Preclinical Studies
An efficient scale-up synthesis process for a structurally similar compound, BMS-520, was reported by Hou et al. (2016). BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was synthesized through a highly regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation. This synthesis was utilized for the preparation of BMS-520 for preclinical toxicological studies (Hou et al., 2016).
Antidiabetic Screening of Novel Derivatives
Lalpara et al. (2021) synthesized a series of N-substituted derivatives containing the 1,2,4-oxadiazol moiety. These compounds were evaluated for in vitro antidiabetic activity using an α-amylase inhibition assay. This demonstrates the potential application of similar compounds in the treatment of diabetes (Lalpara et al., 2021).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized substituted benzamides with a similar core structure. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Ravinaik et al., 2021).
Crystal Structure Analysis
Zhong et al. (2010) conducted a study on the synthesis and crystal structure of two diflunisal carboxamides. These compounds, structurally similar to the queried compound, were confirmed by single-crystal X-ray diffraction, providing insights into the molecular arrangement and stability of such compounds (Zhong et al., 2010).
Antimicrobial Activity
Jadhav et al. (2017) synthesized a series of novel compounds derived from a similar core structure. These compounds exhibited moderate to good antimicrobial activities against various bacterial and fungal strains, suggesting the potential antimicrobial application of similar compounds (Jadhav et al., 2017).
Biotransformation and Hepatobiliary Transport Studies
Matsson et al. (2011) investigated the biotransformation and hepatobiliary transport of AZD0837, a compound structurally related to the queried compound. This study provides valuable insights into the metabolic pathways and transportation mechanisms of similar compounds in a biological system (Matsson et al., 2011).
Antiplasmodial Activities
Hermann et al. (2021) prepared and tested derivatives with structural similarities for their activities against strains of Plasmodium falciparum. This study suggests the potential of similar compounds in the treatment of malaria (Hermann et al., 2021).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-2-30-17-8-6-16(7-9-17)25-20(29)28-11-14(12-28)19-26-18(27-31-19)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZYKSEMYAIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)

![2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3011849.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
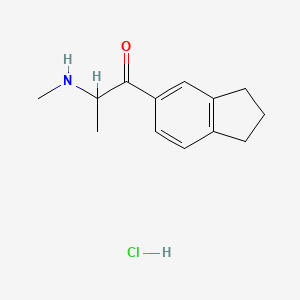
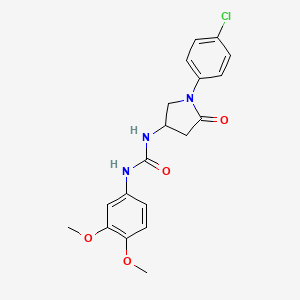
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)
![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

